[(anthracen-9-yl)methyl](propan-2-yl)amine hydrochloride
CAS No.: 1240575-00-1
Cat. No.: VC11716467
Molecular Formula: C18H20ClN
Molecular Weight: 285.8 g/mol
* For research use only. Not for human or veterinary use.
amine hydrochloride - 1240575-00-1](/images/structure/VC11716467.png)
CAS No. | 1240575-00-1 |
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Molecular Formula | C18H20ClN |
Molecular Weight | 285.8 g/mol |
IUPAC Name | N-(anthracen-9-ylmethyl)propan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C18H19N.ClH/c1-13(2)19-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18;/h3-11,13,19H,12H2,1-2H3;1H |
Standard InChI Key | IGLGFNAEVMMAJS-UHFFFAOYSA-N |
SMILES | CC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl |
Canonical SMILES | CC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl |
[(Anthracen-9-yl)methylamine hydrochloride](pplx://action/followup) is a chemical compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound belongs to the class of amine hydrochlorides, which are salts formed by the reaction of amines with hydrochloric acid. Its unique structural features and reactivity make it significant for applications in organic chemistry, materials science, and biological research.
General Information
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IUPAC Name: (Anthracen-9-yl)methylamine hydrochloride
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Molecular Formula: C17H19N·HCl
Structural Features
The compound consists of:
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An anthracene moiety, which provides aromaticity and fluorescence properties.
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A methyl group attached to the anthracene at position 9.
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An isopropylamine functional group.
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Hydrochloride as the counterion.
Synthesis
The synthesis of (anthracen-9-yl)methylamine hydrochloride typically involves:
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Starting Material: Anthracene is used as the primary precursor.
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Alkylation: A methyl group is introduced at the 9th position of the anthracene ring.
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Amination: An isopropylamine group is added via nucleophilic substitution or reductive amination.
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Hydrochloride Formation: The free base is reacted with hydrochloric acid to form the hydrochloride salt.
Key Reaction Conditions
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Temperature and pressure must be carefully controlled to optimize yield.
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Solvents such as ethanol or dichloromethane are commonly used.
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Purification involves recrystallization or chromatographic techniques.
Fluorescent Probing
The anthracene moiety imparts fluorescence properties, making this compound useful as a fluorescent probe for detecting metal ions or anions in biological and chemical systems.
Biological Interactions
This compound can interact with enzymes and receptors, altering their activity due to its amine functionality and hydrophobic aromatic core.
Material Science
Its aromatic structure makes it a candidate for organic semiconductors or light-emitting materials in optoelectronic devices.
Structural Characterization
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X-ray Crystallography: Used to determine molecular packing and electronic structure.
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NMR Spectroscopy: Confirms the presence of functional groups and verifies purity.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
Computational Analysis
Density Functional Theory (DFT) calculations provide insights into electronic properties and reactivity patterns.
Reactivity
The compound exhibits diverse reactivity due to its amine group and aromatic nature:
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Oxidation: Oxidative reactions may yield anthraquinone derivatives with altered properties.
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Substitution Reactions: The amine group can undergo acylation or alkylation.
Safety and Handling
As a chemical reagent:
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It should be handled in a fume hood with appropriate personal protective equipment (PPE).
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The hydrochloride salt form increases solubility but may pose risks of skin or respiratory irritation upon exposure.
Research Outlook
The versatility of (anthracen-9-yl)methylamine hydrochloride offers opportunities for further research:
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Developing advanced fluorescent probes for biomedical imaging.
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Exploring its potential as a building block in organic electronics.
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Investigating its interactions with biological macromolecules for drug discovery.
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